REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1[F:19].[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>CS(C)=O>[CH:12]1([N:9]2[C:10]3[C:5](=[CH:4][C:3]([F:19])=[C:2]([N:24]4[CH2:25][CH2:26][N:21]([CH3:20])[CH2:22][CH2:23]4)[CH:11]=3)[C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8]2)[CH2:14][CH2:13]1
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
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Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated at 135°-140° C. for 2.5 hours
|
Duration
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2.5 h
|
Type
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DISTILLATION
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Details
|
The solvent is distilled off under a fine vacuum
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
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Type
|
WASH
|
Details
|
rinsed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over calcium chloride in a vacuum
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Type
|
CUSTOM
|
Details
|
drying cabinet at 80° C.
|
Type
|
CUSTOM
|
Details
|
recrystallized from glycol monomethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)C)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |